molecular formula C7H4BrClF2 B1602465 2-Chloro-4,5-difluorobenzyl bromide CAS No. 874285-21-9

2-Chloro-4,5-difluorobenzyl bromide

Cat. No.: B1602465
CAS No.: 874285-21-9
M. Wt: 241.46 g/mol
InChI Key: XXVGKTKQAYRRPE-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 2-Chloro-4,5-difluorobenzyl bromide is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of pharmaceuticals, agrochemicals, and materials science research .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to synthesize bioactive molecules that target specific proteins or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . These reactions involve the interaction of the compound with enzymes, proteins, and other biomolecules. For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Molecular Mechanism

It is known that benzylic halides can participate in free radical reactions . In these reactions, the compound may interact with biomolecules, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzyl bromide typically involves the bromination of 2-Chloro-4,5-difluorotoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-Chloro-4,5-difluorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include 2-Chloro-4,5-difluorobenzyl amine, 2-Chloro-4,5-difluorobenzyl alcohol, and 2-Chloro-4,5-difluorobenzyl thiol.

    Oxidation: Products include 2-Chloro-4,5-difluorobenzyl alcohol and 2-Chloro-4,5-difluorobenzoic acid.

    Reduction: The major product is 2-Chloro-4,5-difluorotoluene.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 4-Bromobenzyl bromide

Comparison: 2-Chloro-4,5-difluorobenzyl bromide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the properties of the resulting products. Compared to 2-Chloro-4-fluorobenzyl bromide, the additional fluorine atom in this compound can enhance its electron-withdrawing effects, making it more reactive in certain nucleophilic substitution reactions .

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVGKTKQAYRRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590676
Record name 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-21-9
Record name 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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